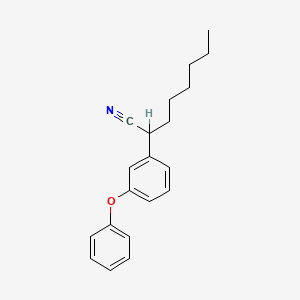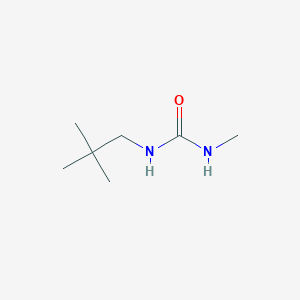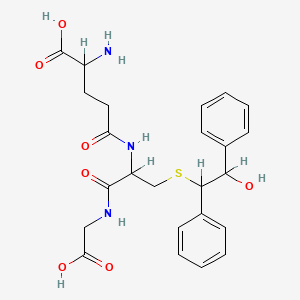![molecular formula C11H12O5 B14318610 2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate CAS No. 106221-42-5](/img/structure/B14318610.png)
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also contains an ester functional group, which is formed by the reaction of a carboxylic acid and an alcohol. The presence of the furan ring and the ester group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of furan-2-carboxylic acid with 2-hydroxyethyl methacrylate in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified by column chromatography to obtain the desired product in high yield and purity .
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and quality of the product .
Analyse Chemischer Reaktionen
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields furan-2,5-dicarboxylic acid, while reduction of the ester group results in the formation of the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, the compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that furan derivatives can exhibit significant biological activity, making them promising candidates for the development of new therapeutic agents .
In industry, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in the manufacture of high-performance materials with specific mechanical and chemical properties .
Wirkmechanismus
The mechanism of action of 2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with enzymes and receptors, leading to the modulation of various cellular processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .
The compound’s anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells. This can be achieved through the activation of specific signaling pathways, such as the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway .
Vergleich Mit ähnlichen Verbindungen
2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate can be compared with other similar compounds, such as ethyl furan-2-carboxylate and methyl furan-2-carboxylate. These compounds share the furan ring structure but differ in the ester functional group.
Ethyl furan-2-carboxylate: This compound has an ethyl ester group instead of the 2-[(2-Methylacryloyl)oxy]ethyl group.
Methyl furan-2-carboxylate: This compound has a methyl ester group and is also used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
| 106221-42-5 | |
Molekularformel |
C11H12O5 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-(2-methylprop-2-enoyloxy)ethyl furan-2-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-8(2)10(12)15-6-7-16-11(13)9-4-3-5-14-9/h3-5H,1,6-7H2,2H3 |
InChI-Schlüssel |
SKYCQBLZONEVSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)


![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)



